3,3''-Dimethyl-2,2',5',2''-terthiophene

Übersicht

Beschreibung

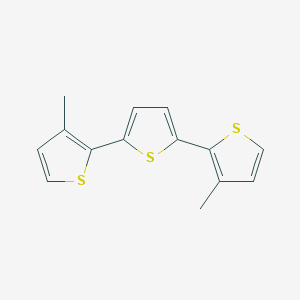

3,3’‘-Dimethyl-2,2’,5’,2’‘-terthiophene is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of three thiophene rings connected in a linear arrangement, with two methyl groups attached at the 3 and 3’’ positions. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

On an industrial scale, the production of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene may involve similar coupling reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into dihydrothiophenes using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

Substitution: Halogens, nitrating agents; reactions may require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrothiophenes

Substitution: Halogenated thiophenes, nitrothiophenes

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 Organic Photovoltaics (OPVs)

3,3''-Dimethyl-2,2',5',2''-terthiophene is utilized as a donor material in organic photovoltaic cells due to its excellent charge transport properties and suitable energy levels. Its incorporation into polymer blends enhances the efficiency of light absorption and charge separation.

| Property | Value |

|---|---|

| Absorption Maxima | 254 nm, 348 nm |

| Energy Gap (HOMO-LUMO) | Low (favorable for OPVs) |

Case Study : A study demonstrated that incorporating this terthiophene into a polymer matrix significantly improved the power conversion efficiency of OPVs compared to traditional materials .

1.2 Organic Light Emitting Diodes (OLEDs)

The compound serves as an emissive layer in OLEDs. Its ability to emit light efficiently when subjected to an electric field makes it a suitable candidate for display technologies.

| Parameter | Value |

|---|---|

| Emission Color | Tunable (depending on substitution) |

| Device Lifetime | Enhanced with proper encapsulation |

Chemical Sensors

This compound exhibits sensitivity to various chemical vapors and gases, making it useful in sensor applications. Its conductive properties change in response to environmental stimuli.

Key Features :

- High selectivity for specific analytes.

- Rapid response time.

Case Study : Research indicated that sensors based on this compound could detect volatile organic compounds (VOCs) at low concentrations with high accuracy .

Biological Applications

The biological relevance of this compound is notable in its potential therapeutic uses. Compounds similar to terthiophenes have been shown to exhibit antimicrobial and antifungal activities.

Applications :

- Antimicrobial agents against specific pathogens.

- Potential use in photodynamic therapy due to its light absorption characteristics.

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Photodynamic Therapy | Potential for cancer treatment |

Material Science

In material science, this compound is explored for its role in creating conductive polymers and nanocomposites. Its ability to form stable films makes it valuable for various applications in flexible electronics.

Properties :

- Excellent film-forming ability.

- Compatibility with other polymers.

Wirkmechanismus

The mechanism of action of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene involves its interaction with molecular targets through its aromatic and electron-rich thiophene rings. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in applications related to organic electronics and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3’‘-Dihexyl-2,2’,5’,2’'-terthiophene: Similar structure but with hexyl groups instead of methyl groups.

3,3’,4,4’-Tetrabromo-5,5’-dimethyl-2,2’-bithiophene: Contains bromine atoms and two thiophene rings.

2,2’-Bithiophene: A simpler structure with only two thiophene rings.

Uniqueness

3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of conjugated polymers and organic electronic materials, where precise control over molecular structure is crucial for optimizing performance.

Biologische Aktivität

3,3''-Dimethyl-2,2',5',2''-terthiophene is a member of the terthiophene family, which consists of three thiophene rings connected in a linear arrangement. This compound has garnered attention due to its potential applications in organic electronics, particularly in organic solar cells and as electroactive materials. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C14H12S3

- Molecular Weight : 276.43 g/mol

- InChI Key : WHYOCCAIRIMNPX-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its electrochemical properties and interactions with biological systems. The compound exhibits interesting characteristics that may influence its biological behavior.

The compound's electrochemical properties are significant for its application in biosensors and organic electronics. Studies have shown that it can undergo reversible oxidation and reduction processes, which are essential for charge transport in electronic applications .

Case Studies and Research Findings

-

Electroactive Materials :

- A study highlighted the role of polythiophenes, including terthiophenes, as electroactive materials. The ability of these compounds to undergo p/n doping enhances their stability and performance in electronic applications .

- The electroactivity is attributed to the conjugated structure of the thiophene rings, allowing for efficient charge transfer.

- Photovoltaic Applications :

- Biocompatibility Studies :

Data Table: Summary of Biological Activity Studies

Eigenschaften

IUPAC Name |

2,5-bis(3-methylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S3/c1-9-5-7-15-13(9)11-3-4-12(17-11)14-10(2)6-8-16-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYOCCAIRIMNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370197 | |

| Record name | 3,3''-Dimethyl-2,2',5',2''-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81294-15-7 | |

| Record name | 3,3''-Dimethyl-2,2',5',2''-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.